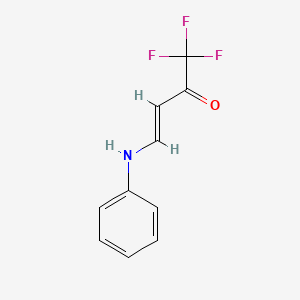

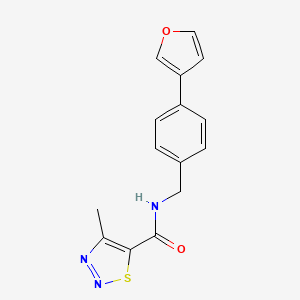

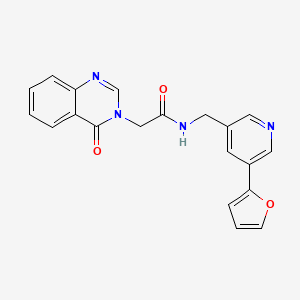

3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene” is a complex organic molecule. It contains a trifluorobutene group, which is a type of organic compound with a carbon chain and three fluorine atoms. It also has a phenylamino group attached, which consists of a phenyl group (a ring of six carbon atoms) attached to an amino group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis

The molecular structure of a compound can be influenced by various factors such as the presence of fluorine atoms. For example, a study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives investigates the influence of fluorine atoms on the conformational features of these derivatives .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. Divergent reactivity, where a compound can undergo different reactions depending on conditions or catalysts, is an area of interest in chemical catalysis and synthetic organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds, for example, have characteristic properties such as melting and boiling points, density, solubility, and color .Applications De Recherche Scientifique

Oxidation Reactions and Synthesis

One area of application is in the field of synthetic organic chemistry, where the compound and its derivatives are used in oxidation reactions. For example, the study on cyclic β-aminovinylimines by Usov and Freimanis (1969) discusses the oxidizability of enamines and their derivatives, highlighting the compound's role in facilitating oxidation processes through atmospheric oxygen (Usov & Freimanis, 1969).

Catalytic Applications

The compound's utility extends to catalysis, where it's involved in reactions such as alkene epoxidation. Dubois et al. (2003) explored a mu-oxo-iron(III) dimer as an efficient epoxidation catalyst for a wide range of alkenes, including terminal alkenes, which is relevant to understanding the broader applications of fluorinated compounds in catalysis (Dubois et al., 2003).

Bioorthogonal Chemistry for Medical Research

A significant application of similar trifluorobutene derivatives is found in bioorthogonal chemistry, particularly in antitumor immune function research. Wang et al. (2020) established a bioorthogonal chemical system for controlled drug release in live animals, demonstrating the compound's potential in enhancing antitumor immunity and synergizing with checkpoint blockade therapies (Wang et al., 2020).

Material Science and Nanotechnology

In the realm of materials science and nanotechnology, the compound's derivatives find applications in the synthesis of innovative materials. For instance, Zhuang et al. (2014) discussed the synthesis of monodisperse Au@Co3O4 core-shell nanocrystals, showcasing the potential of fluorinated compounds in enhancing catalytic activity for oxygen evolution reactions, thus contributing to advancements in energy and environmental science (Zhuang et al., 2014).

Drug Discovery and Pharmaceutical Applications

Finally, in the pharmaceutical sector, fluorinated compounds like "3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene" are crucial for the design and synthesis of new drugs. Boechat et al. (2007) highlighted the design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindoles as potential HIV-1 reverse transcriptase inhibitors, underscoring the importance of trifluoromethyl groups in modifying biological activities (Boechat et al., 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-anilino-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXQMALTDIQMW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)

![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)